molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

Cat. No.: B2666168
CAS No.: 852218-17-8
M. Wt: 242.3
InChI Key: WPPUJQZCOIHRRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide can yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Scientific Research Applications

Chemistry: 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential cytotoxic and antimicrobial properties. It has shown promising activity against certain cancer cell lines and bacterial strains .

Medicine: The compound’s potential therapeutic applications include its use as an anticancer and antimicrobial agent. Research is ongoing to explore its efficacy and safety in clinical settings .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various products .

Mechanism of Action

The exact mechanism of action of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its cytotoxic activity may involve the inhibition of key enzymes or the disruption of cellular processes in cancer cells . Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is unique due to the presence of both the methyl and sulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPUJQZCOIHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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